![molecular formula C21H26N2O6S2 B280574 Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Methylsulfonylmethane (MSM), is a naturally occurring sulfur compound found in plants, animals, and humans. MSM is widely used in the pharmaceutical industry due to its anti-inflammatory, analgesic, and antioxidant properties.
作用機序
MSM is believed to exert its therapeutic effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the activator protein-1 (AP-1) pathway. MSM also increases the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which play a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
MSM has been shown to have several biochemical and physiological effects, including:
1. Anti-inflammatory and analgesic effects: MSM inhibits the production of inflammatory cytokines and prostaglandins, which are responsible for pain and inflammation.
2. Antioxidant effects: MSM increases the expression of antioxidant enzymes such as SOD and GPx, which protect cells from oxidative stress and damage.
3. Immunomodulatory effects: MSM modulates the activity of immune cells such as T cells and B cells, which play a crucial role in the immune response.
4. Anti-cancer effects: MSM has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
MSM has several advantages for lab experiments, including its low toxicity, high solubility, and stability in various solvents. However, MSM has some limitations, including its low bioavailability and poor absorption in the gastrointestinal tract.
将来の方向性
MSM has several potential future directions for research, including:
1. Development of novel MSM derivatives with improved bioavailability and therapeutic efficacy.
2. Investigation of the mechanisms underlying the anti-inflammatory and antioxidant effects of MSM.
3. Development of MSM-based therapies for various diseases, including cancer, neurological disorders, and skin disorders.
4. Investigation of the safety and efficacy of MSM in clinical trials.
Conclusion
MSM is a naturally occurring sulfur compound that has potential therapeutic applications in various diseases. MSM has anti-inflammatory, analgesic, and antioxidant properties and exerts its effects by modulating various signaling pathways and increasing the expression of antioxidant enzymes. MSM has several advantages for lab experiments, but also has some limitations. Future research on MSM should focus on developing novel derivatives with improved bioavailability and therapeutic efficacy, investigating the mechanisms underlying its therapeutic effects, and conducting clinical trials to evaluate its safety and efficacy.
合成法
MSM can be synthesized by reacting dimethyl sulfoxide (DMSO) with hydrogen peroxide (H2O2) and a catalyst such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction produces MSM and water as by-products. The purity of MSM can be improved by recrystallization and vacuum distillation.
科学的研究の応用
MSM has been extensively studied for its potential therapeutic applications in various diseases, including osteoarthritis, rheumatoid arthritis, allergies, asthma, and skin disorders. MSM has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. MSM also has antioxidant properties that protect cells from oxidative stress and damage.
特性
分子式 |
C21H26N2O6S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
bis(2-methylsulfanylethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6S2/c1-13-17(20(24)28-9-11-30-3)19(15-7-5-6-8-16(15)23(26)27)18(14(2)22-13)21(25)29-10-12-31-4/h5-8,19,22H,9-12H2,1-4H3 |
InChIキー |
PBFIIWJVACKGCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCSC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


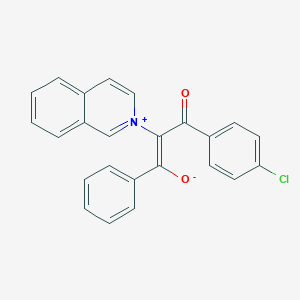
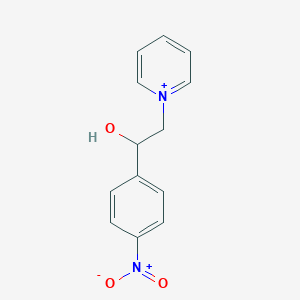
![1-[2-(o-Tolyl)ethenyl]pyridinium](/img/structure/B280494.png)
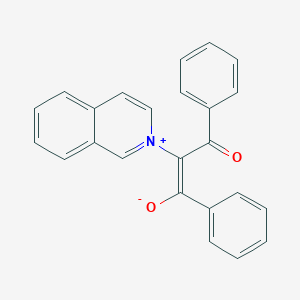
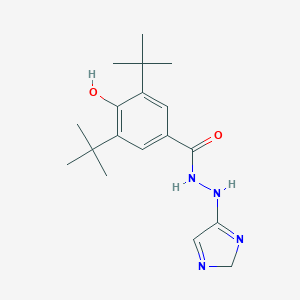
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
![2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
![2,6-ditert-butyl-4-[[2-(4-butylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280503.png)
![2,6-ditert-butyl-4-[[2-(4,6-dibutylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280505.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
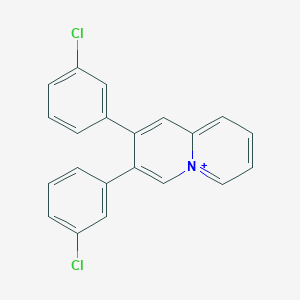


![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
